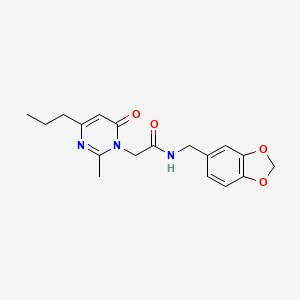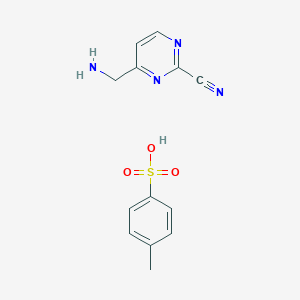
4-(Aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a pyrimidine ring and a carbonitrile group attached to it, along with a sulfonic acid group attached to a methylbenzene ring. This compound has been synthesized using various methods and has shown potential for various applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis Methods
Pyrimidines can be synthesized through various methods. For this compound, specific synthetic routes have been explored. Researchers have reported the synthesis of N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas, which exhibit inhibitory effects against tumor necrosis factor-alpha (TNF-α) generation . These synthetic approaches are crucial for obtaining sufficient quantities of the compound for further investigations.
Anti-Inflammatory Effects
Pyrimidines, including EN300-7438991, display anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and nuclear factor κB. Literature studies reveal that many pyrimidines exhibit potent anti-inflammatory effects . Further research could explore the precise mechanisms underlying these anti-inflammatory actions.
Anticancer Potential
EN300-7438991 and related pyrimidine derivatives have been investigated for their anticancer activity. Some compounds in this class act as ATP mimicking tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). In vitro cytotoxicity studies against human tumor cell lines have shown promising results . Understanding the structure-activity relationships (SARs) of these compounds is essential for optimizing their anticancer potential.
Solubility Assessment
Assessing the aqueous solubility of EN300-7438991 is crucial for its pharmaceutical development. Researchers have likely conducted thermodynamic equilibrium solubility assays to determine its solubility profile . Solubility directly impacts drug formulation and bioavailability.
Prospects for Novel Analog Development
Detailed SAR analysis provides insights into modifying the pyrimidine scaffold to enhance specific properties. Researchers can explore novel analogs with improved anti-inflammatory activities and minimal toxicity. These efforts may lead to the discovery of more effective compounds for therapeutic applications .
Propriétés
IUPAC Name |
4-(aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H6N4/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-5-1-2-9-6(4-8)10-5/h2-5H,1H3,(H,8,9,10);1-2H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCGKNERZDTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1CN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616775-56-4 |
Source


|
| Record name | 4-(aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

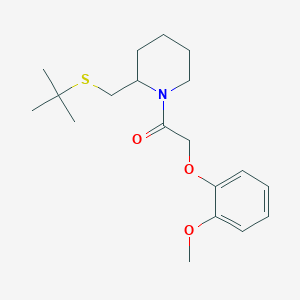
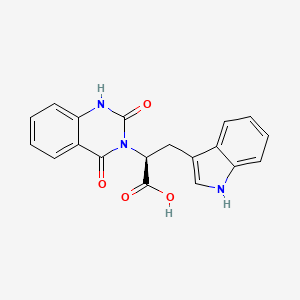
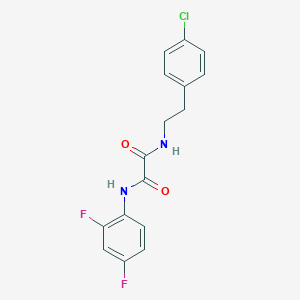
![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)
![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)
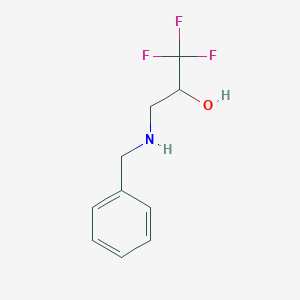
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2523643.png)
![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)
